molecular formula C16H22N2OS B12463433 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-cyclohexylpropanamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-cyclohexylpropanamide

Cat. No.: B12463433
M. Wt: 290.4 g/mol
InChI Key: QCWIEYHTJDCSPU-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-cyclohexylpropanamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with cyano and dimethyl groups, linked to a cyclohexylpropanamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-cyclohexylpropanamide typically involves multi-step organic reactions. One common approach is the reaction of 3-cyano-4,5-dimethylthiophene with a suitable cyclohexylpropanamide derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-cyclohexylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybutanamide
  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylamino)butanamide
  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylsulfanylpropanamide

Uniqueness

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-cyclohexylpropanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can exhibit different reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H22N2OS

Molecular Weight

290.4 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-cyclohexylpropanamide

InChI

InChI=1S/C16H22N2OS/c1-11-12(2)20-16(14(11)10-17)18-15(19)9-8-13-6-4-3-5-7-13/h13H,3-9H2,1-2H3,(H,18,19)

InChI Key

QCWIEYHTJDCSPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCC2CCCCC2)C

Origin of Product

United States

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